Cas no 1045792-87-7 (Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate)

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is a synthetic intermediate widely used in organic and medicinal chemistry. Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine and an isoxazole moiety, making it valuable for peptide synthesis and heterocyclic compound development. The ester functionality enhances solubility and reactivity, facilitating further derivatization. The Boc group provides selective deprotection capabilities, enabling controlled modifications under mild acidic conditions. This compound is particularly useful in the design of bioactive molecules, offering versatility in constructing complex scaffolds. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for researchers in drug discovery and chemical biology.
Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate structure
1045792-87-7 structure
Product Name:Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
CAS No:1045792-87-7
MF:C23H31N3O6
MW:445.508746385574
CID:2861412
Update Time:2025-06-15

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
    • Inchi: 1S/C23H31N3O6/c1-23(2,3)31-22(29)25-17-12-10-16(11-13-17)19-15-18(26-32-19)21(28)24-14-8-6-5-7-9-20(27)30-4/h10-13,15H,5-9,14H2,1-4H3,(H,24,28)(H,25,29)
    • InChI Key: YUHWZEBTQQHXGQ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C1=CC(C(NCCCCCCC(=O)OC)=O)=NO1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 13
  • Complexity: 613
  • XLogP3: 3.6
  • Topological Polar Surface Area: 120

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
CS-3028-100MG
methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
1045792-87-7 >95%
100mg
£631.25 2025-02-09
Key Organics Ltd
CS-3028-250MG
methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
1045792-87-7 >95%
0.25 g
£1,114.00 2023-07-11
Key Organics Ltd
CS-3028-0.25g
methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
1045792-87-7 >95%
0.25g
£1114.00 2025-02-09

Additional information on Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate (CAS No. 1045792-87-7): A Comprehensive Overview

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate (CAS No. 1045792-87-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 1045792-87-7, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is composed of a heptanoate ester linked to an isoxazole ring, which itself is substituted with a tert-butoxycarbonyl (Boc)-protected amino group on a phenyl ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research applications.

One of the key aspects of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is its synthesis. The compound can be synthesized through a series of well-defined chemical reactions, including the formation of the isoxazole ring, the introduction of the Boc-protected amino group, and the final esterification step. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for both academic research and industrial applications.

In terms of its biological activities, Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in various therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties and its ability to modulate signaling pathways involved in disease progression.

Recent research has also focused on the pharmacokinetic and pharmacodynamic properties of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate. These studies aim to understand how the compound behaves in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Such information is crucial for optimizing its use in preclinical and clinical settings.

The therapeutic potential of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has been explored in various disease models. For example, it has been tested in models of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Preliminary results have shown that the compound can effectively reduce inflammation and improve disease outcomes in these models.

In addition to its anti-inflammatory properties, Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit the growth of certain cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that the compound may have broader therapeutic applications beyond inflammation.

The safety profile of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is another important aspect that has been studied extensively. Preclinical toxicity studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate (CAS No. 1045792-87-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.

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